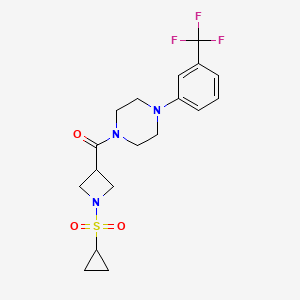
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22F3N3O3S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Studies
A study focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated significant anticancer and antituberculosis activities. Some synthesized compounds showed in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity. This suggests the compound's derivatives have potential applications in developing treatments for cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Alzheimer's Disease Therapy
Another study synthesized multifunctional amides demonstrating moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, including derivatives of piperazine, showed significant activity against acetyl and butyrylcholinesterase enzymes, suggesting potential therapeutic applications for Alzheimer's disease. The compounds exhibited promising chemoinformatic properties and docking simulation results, highlighting their potential as templates for developing new drugs against Alzheimer's (Mubashir Hassan et al., 2018).
Apoptosis Induction in Cancer Cells
Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. A particular compound demonstrated high cytotoxicity towards BT-474 cancer cell lines and induced apoptosis through cell cycle arrest, suggesting potential applications in cancer therapy (K. Manasa et al., 2020).
HIV Entry Inhibitors
The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, was studied, showcasing a unique divergence of blockade of function and binding. This highlights the compound's potential application in developing therapies to overcome HIV viral resistance in clinical settings (C. Watson et al., 2005).
Antiproliferative Activities in Cervical Cancer
A study on piperazine clubbed with 2-azetidinone derivatives highlighted their suppressive effects on proliferation and migration, inducing apoptosis in human cervical cancer HeLa cells. This was achieved through oxidative stress mediated intrinsic mitochondrial pathways, suggesting the derivatives' potential as effective antitumor agents (R. Khanam et al., 2018).
Propiedades
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c19-18(20,21)14-2-1-3-15(10-14)22-6-8-23(9-7-22)17(25)13-11-24(12-13)28(26,27)16-4-5-16/h1-3,10,13,16H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOLDNKGUHXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

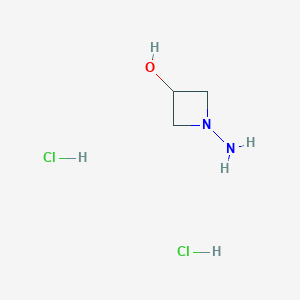
![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B2776378.png)
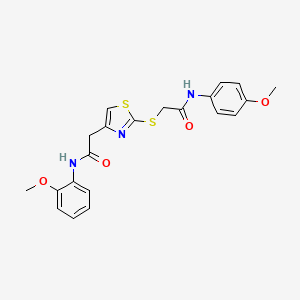
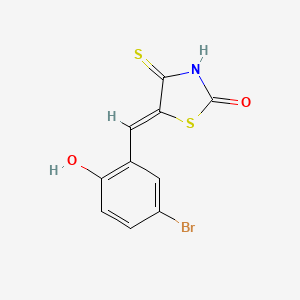
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776384.png)
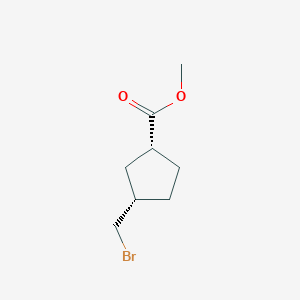
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2776387.png)
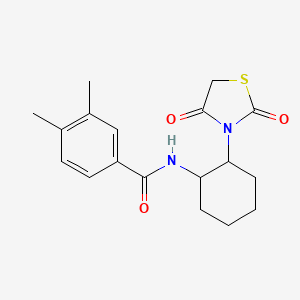
![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)
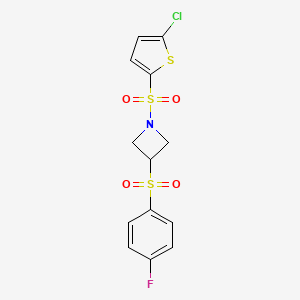
![2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2776394.png)
![4-[4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2776395.png)
